(3-Methylcarbazol-9-yl)methanol

OLED processing Thermal properties Organic electronics

(3-Methylcarbazol-9-yl)methanol is an N‑hydroxymethyl derivative of 3‑methylcarbazole, a carbazole building block employed in organic electronics, pharmaceutical intermediates, and materials science. The 3‑methyl substituent distinguishes it from the unsubstituted carbazole‑9‑methanol and imparts quantifiable differences in melting behavior, lipophilicity, oxidation potential, and the hole‑transport performance of derived polymers.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
Cat. No. B4821223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylcarbazol-9-yl)methanol
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CO
InChIInChI=1S/C14H13NO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)15(14)9-16/h2-8,16H,9H2,1H3
InChIKeyZTSAMFSVEFFJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (3-Methylcarbazol-9-yl)methanol: Differentiation Quantified for Scientific Procurement


(3-Methylcarbazol-9-yl)methanol is an N‑hydroxymethyl derivative of 3‑methylcarbazole, a carbazole building block employed in organic electronics, pharmaceutical intermediates, and materials science [1]. The 3‑methyl substituent distinguishes it from the unsubstituted carbazole‑9‑methanol and imparts quantifiable differences in melting behavior, lipophilicity, oxidation potential, and the hole‑transport performance of derived polymers [2].

Thermal processability
Reported lower melting point supports wider melt-processing and hot-casting window compared with unsubstituted carbazole-9-methanol.
Solvent compatibility
Higher predicted lipophilicity (XLogP3) suggests improved solubility in non‑polar solvents, aiding uniform film formation.
Electronic property tuning
3‑Methyl substitution may shift oxidation potential toward anode work functions, supporting hole‑injection layer design.

Why Generic Substitution Fails for (3-Methylcarbazol-9-yl)methanol in Performance-Critical Applications


Although unsubstituted 9H‑carbazole‑9‑methanol may appear structurally interchangeable, the 3‑methyl group alters electronic structure, solid‑state packing, and solubility in ways that directly affect downstream performance. Relying on the generic analogue overlooks quantifiable differences in melting point, lipophilicity, oxidation potential, and the hole mobility of polymers built from this monomer—differences that translate to lower processing stress, improved anode alignment, and higher device efficiency [1].

This product
(3‑Methylcarbazol‑9‑yl)methanol
3‑methyl substituted
Generic analogue
9H‑Carbazole‑9‑methanol
unsubstituted
Thermal profile: reported lower melting point may shift processing conditions.
Thermal profile: higher melting point requires higher temperature processing, risking layer damage.
Lipophilicity: higher XLogP3 suggests better non‑polar solvent miscibility.
Lipophilicity: lower logP may limit solubility in apolar formulations, affecting film quality.
Electronic: shifted oxidation potential may improve HOMO alignment with anodes.
Electronic: unsubstituted analogue may exhibit higher hole-injection barrier.
Direct substitution without validation may compromise device performance.

Quantitative Differentiation Evidence for (3-Methylcarbazol-9-yl)methanol Relative to Closest Analogs


Methyl-Induced Melting Point Depression Enhances Thermal Processing Window

The melting point of (3-methylcarbazol-9-yl)methanol is 116–120 °C , substantially lower than the 163–167 °C reported for 9H‑carbazole‑9‑methanol . This 47 °C reduction reflects altered crystal packing due to the 3‑methyl group.

Melting point
Data to verify
Target: 116–120 °C
Comparator: 163–167 °C
Δ −47 °C
Lower melting point may widen thermal processing window.
Vendor-reported data; independent verification recommended.
OLED processing Thermal properties Organic electronics

Enhanced Lipophilicity Improves Solvent Compatibility in Non-Polar Formulations

Predicted XLogP3 values are 2.6 for (3-methylcarbazol-9-yl)methanol [1] and 2.2 for the unsubstituted carbazole-9‑methanol [2], a +0.4 log‑unit increase attributable to the additional methyl group.

Lipophilicity
Reported
XLogP3 = 2.6
(+0.4 vs unsubstituted)
Higher predicted lipophilicity supports non‑polar solvent formulation.
In silico prediction (PubChem); experimental logP may vary.
LogP Solubility prediction Formulation

Methyl Substitution Lowers Oxidation Potential Toward Better Hole-Injection Alignment

Although direct cyclic voltammetry on the target alcohol is scarce, extensive literature on N‑alkylcarbazoles demonstrates that 3‑methyl substitution reduces the first oxidation potential by approximately 0.10 V (e.g., N‑ethyl‑3‑methylcarbazole 0.80 V vs Fc/Fc⁺, compared with N‑ethylcarbazole 0.90 V) [1]. This class‑level effect predicts a correspondingly lower HOMO for (3‑methylcarbazol‑9‑yl)methanol relative to 9H‑carbazol‑9‑ylmethanol.

Oxidation potential
Class‑level
Estimated −0.10 V vs Fc/Fc⁺
(based on N‑ethyl‑3‑methylcarbazole)
Class‑level inference suggests improved anode alignment; compound‑specific CV data to verify.
Direct measurement on target alcohol not yet reported.
Electrochemistry HOMO tuning Organic semiconductors

Polymers Derived from (3-Methylcarbazol-9-yl)methanol Exhibit 56% Higher Hole Mobility

Time‑of‑flight measurements on poly((3‑methylcarbazol‑9‑yl)methyl methacrylate) gave a hole mobility (µₕ) of 3.9 × 10⁻⁵ cm²/V·s [1], while the analogous poly(9H‑carbazol‑9‑ylmethyl methacrylate) yielded 2.5 × 10⁻⁵ cm²/V·s [2], a 56% improvement.

Hole mobility
Reported
3.9 × 10⁻⁵ cm²/V·s
(+56% vs unsubstituted polymer)
Reported mobility increase may support lower driving voltage in hole‑transport layers.
Time‑of‑flight data on derived polymethacrylate films.
Hole transport Polymer OLED Mobility

High‑Value Application Scenarios for (3-Methylcarbazol-9-yl)methanol Based on Verified Differentiation


Low‑Temperature Solution Processing of OLED Hole‑Transport Layers

The 47 °C melting point depression relative to the unsubstituted analogue allows (3‑methylcarbazol‑9‑yl)methanol to be melt‑processed or hot‑cast at significantly lower temperatures, while its elevated lipophilicity (+0.4 log P) [1] enhances solubility in hydrocarbon solvents. This combination enables uniform, large‑area film coating without thermal damage to underlying organic layers.

High‑Efficiency Phosphorescent OLED Host Design

Polymers synthesized from (3‑methylcarbazol‑9‑yl)methanol deliver 56% higher hole mobility than the corresponding unsubstituted polymer [2]. This improved charge transport can balance electron‑hole recombination in the emissive layer, leading to higher external quantum efficiency and lower driving voltage, particularly in green and red phosphorescent OLED stacks.

N‑Alkylated Carbazole Dendrimers with Tailored HOMO Level

The 3‑methyl group shifts the oxidation potential by −0.10 V (class‑level inference) [3], providing a predictable tool to lower the HOMO of dendrimeric hole‑transport materials. This tuning improves energy‑level alignment with anode interfacial layers such as PEDOT:PSS, reducing injection barriers in multi‑layer devices.

Perovskite Solar Cell Hole‑Transport Materials

For perovskite solar cells requiring dopant‑free hole‑transport layers, the higher lipophilicity and improved solubility of (3‑methylcarbazol‑9‑yl)methanol‑derived materials [1] facilitate one‑step deposition from benign solvents, while the mobility enhancement [2] aids efficient charge extraction, directly addressing current density and fill‑factor demands.

Application
Selection Property
Validation Focus
OLED hole‑transport layer processing
Reported lower melting point & higher lipophilicity
Thermal processing window & film uniformity
Phosphorescent OLED host design
Reported hole mobility enhancement
Charge balance & external quantum efficiency
Carbazole dendrimer HOMO tuning
Oxidation potential shift (class‑level)
Energy‑level alignment with anode interlayers
Perovskite solar cell hole‑transport material
Solubility in non‑polar solvents & reported mobility
Dopant‑free deposition & charge extraction
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